molecular formula C12H14OS B14693661 Spiro[1,3-benzoxathiole-2,1'-cyclohexane] CAS No. 29026-66-2

Spiro[1,3-benzoxathiole-2,1'-cyclohexane]

Cat. No.: B14693661
CAS No.: 29026-66-2
M. Wt: 206.31 g/mol
InChI Key: MNITVERLBLBQIF-UHFFFAOYSA-N
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Description

Spiro[1,3-benzoxathiole-2,1’-cyclohexane] is a spirocyclic compound characterized by a unique structure where a benzoxathiole ring is fused to a cyclohexane ring through a single spiro carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spirocyclic compounds like Spiro[1,3-benzoxathiole-2,1’-cyclohexane] typically involves the formation of the spiro linkage through cyclization reactions. One common method is the reaction of isatins or oxindoles with nitroalkenes or chalcones in the presence of catalysts such as proline or thioproline . These reactions often require specific conditions, such as controlled temperatures and the use of solvents like acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of spirocyclic compounds may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to optimize the production process. Additionally, the use of green chemistry principles, such as solvent recycling and the minimization of hazardous reagents, is becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Spiro[1,3-benzoxathiole-2,1’-cyclohexane] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a wide range of derivatives, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Spiro[1,3-benzoxathiole-2,1’-cyclohexane] involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[1,3-benzoxathiole-2,1’-cyclohexane] is unique due to its benzoxathiole ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new materials and drugs.

Properties

CAS No.

29026-66-2

Molecular Formula

C12H14OS

Molecular Weight

206.31 g/mol

IUPAC Name

spiro[1,3-benzoxathiole-2,1'-cyclohexane]

InChI

InChI=1S/C12H14OS/c1-4-8-12(9-5-1)13-10-6-2-3-7-11(10)14-12/h2-3,6-7H,1,4-5,8-9H2

InChI Key

MNITVERLBLBQIF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)OC3=CC=CC=C3S2

Origin of Product

United States

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